molecular formula C18H18Cl2N2O3 B277828 3,5-dichloro-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide

3,5-dichloro-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide

Cat. No. B277828
M. Wt: 381.2 g/mol
InChI Key: RAPZIEJTNVLYMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide, commonly known as DCPB, is a chemical compound that has been extensively studied for its potential use in scientific research. DCPB is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.

Mechanism of Action

The mechanism of action of DCPB involves its inhibition of CK2 activity. CK2 is a serine/threonine protein kinase that is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. DCPB binds to the ATP-binding site of CK2, preventing the transfer of phosphate groups to target proteins and inhibiting its activity. This inhibition of CK2 activity has been shown to have various effects on cellular processes, including the induction of apoptosis and the inhibition of cell proliferation.
Biochemical and Physiological Effects
DCPB has been shown to have various biochemical and physiological effects. In vitro studies have shown that DCPB inhibits the activity of CK2, leading to the induction of apoptosis and the inhibition of cell proliferation. Additionally, DCPB has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. In animal studies, DCPB has been shown to have neuroprotective effects, reducing the damage caused by ischemic stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

DCPB has several advantages for use in lab experiments. It is a potent and selective inhibitor of CK2, making it a useful tool compound for investigating the role of CK2 in various cellular processes. Additionally, DCPB has been shown to have low toxicity in vitro and in vivo, making it a relatively safe compound to use in lab experiments. However, one limitation of DCPB is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on DCPB. One area of research is the investigation of its potential use in cancer research, as CK2 is overexpressed in many types of cancer cells. Additionally, further studies are needed to investigate the potential use of DCPB in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, the development of more soluble analogs of DCPB could improve its usefulness as a tool compound in lab experiments.

Synthesis Methods

DCPB has been synthesized using various methods, including the reaction of 4-(4-morpholinyl)aniline with 3,5-dichloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified using column chromatography or recrystallization. Other methods of synthesis include the reaction of 4-(4-morpholinyl)aniline with 3,5-dichloro-2-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide.

Scientific Research Applications

DCPB has been extensively studied for its potential use as a tool compound in scientific research. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair. DCPB has also been investigated for its potential use in cancer research, as CK2 is overexpressed in many types of cancer cells. Additionally, DCPB has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

3,5-dichloro-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide

Molecular Formula

C18H18Cl2N2O3

Molecular Weight

381.2 g/mol

IUPAC Name

3,5-dichloro-2-methoxy-N-(4-morpholin-4-ylphenyl)benzamide

InChI

InChI=1S/C18H18Cl2N2O3/c1-24-17-15(10-12(19)11-16(17)20)18(23)21-13-2-4-14(5-3-13)22-6-8-25-9-7-22/h2-5,10-11H,6-9H2,1H3,(H,21,23)

InChI Key

RAPZIEJTNVLYMQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1C(=O)NC2=CC=C(C=C2)N3CCOCC3)Cl)Cl

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=CC=C(C=C2)N3CCOCC3

Origin of Product

United States

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